1,2-Ethanediamine, N-cyclooctyl-N'-(2,3-dimethylcyclohexyl)-
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Overview
Description
1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- is a chemical compound with the molecular formula C18H36N2. It is a derivative of ethanediamine, where the hydrogen atoms are substituted with cyclooctyl and 2,3-dimethylcyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- typically involves the reaction of 1,2-ethanediamine with cyclooctyl and 2,3-dimethylcyclohexyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A simpler derivative with two methyl groups instead of cyclooctyl and 2,3-dimethylcyclohexyl groups.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Another derivative with phenylmethyl groups.
Uniqueness
1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- is unique due to its specific structural modifications, which impart distinct chemical and physical properties.
Properties
CAS No. |
627519-27-1 |
---|---|
Molecular Formula |
C18H36N2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
N-cyclooctyl-N'-(2,3-dimethylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H36N2/c1-15-9-8-12-18(16(15)2)20-14-13-19-17-10-6-4-3-5-7-11-17/h15-20H,3-14H2,1-2H3 |
InChI Key |
SAEDPLIJANPUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NCCNC2CCCCCCC2 |
Origin of Product |
United States |
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